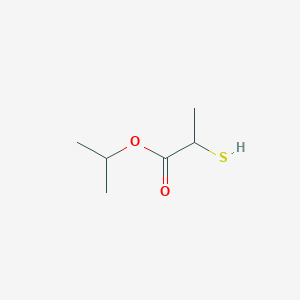
Ferrioxalate
Overview
Description
Ferrioxalate, also known as trisoxalatoferrate(III), is a trivalent anion with the chemical formula [Fe(C2O4)3]3−. It is a transition metal complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions acting as ligands. The this compound anion imparts a lime green color to its salts and exhibits fluorescence in solution. This compound is sensitive to light and higher-energy electromagnetic radiation, which causes the decomposition of one oxalate to carbon dioxide and reduction of the iron(III) atom to iron(II) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrioxalate can be synthesized through various methods. One common method involves the reaction between iron(III) sulfate, barium oxalate, and potassium oxalate. The reaction proceeds as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ] In this reaction, iron(III) sulfate, barium oxalate, and potassium oxalate are combined in water and digested for several hours on a steam bath. The oxalate ions from barium oxalate replace the sulfate ions in solution, forming barium sulfate, which can be filtered out, and the pure this compound can be crystallized .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as alkali washing, acid dissolution, double salting, ferrous oxalate preparation, oxidation, and crystallization. For example, iron filings can be treated with sodium hydroxide and sulfuric acid, followed by the addition of ammonium sulfate and potassium permanganate for oxidation. The final product is obtained through crystallization using ethanol .
Chemical Reactions Analysis
Types of Reactions: Ferrioxalate undergoes various chemical reactions, including photoreduction, oxidation, and complexation.
Photoreduction: In solution, this compound absorbs a photon of light and decomposes to form Fe(C2O4)2−2 and CO2. The iron center is reduced from the +3 to the +2 oxidation state, while an oxalate ion is oxidized to carbon dioxide: [ 2 [\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-} + \text{hv} \rightarrow 2 [\text{Fe}(\text{C}_2\text{O}_4)_2]^{2-} + 2 \text{CO}_2 ]
Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate for oxidation and oxalic acid for complexation. The reactions typically occur under acidic conditions and may require light or heat to proceed .
Major Products: The major products formed from these reactions include ferrous oxalate, carbon dioxide, and various iron-oxalate complexes .
Scientific Research Applications
Ferrioxalate has a wide range of scientific research applications:
Chemistry:
- Used as a chemical actinometer to measure photon fluxes and quantum yields in photochemical reactions .
- Employed in the synthesis of other iron complexes and coordination compounds.
Biology and Medicine:
- Investigated for its potential use in photodynamic therapy due to its light-sensitive properties.
Industry:
Mechanism of Action
The mechanism of action of ferrioxalate involves ligand-to-metal electron transfer. Upon photoexcitation, the complex undergoes a rapid electron transfer from the oxalate ligand to the iron center, resulting in the reduction of iron(III) to iron(II) and the formation of carbon dioxide. This process occurs on a femtosecond to picosecond timescale and involves the dissociation of the excited molecules into CO2 and [Fe(C2O4)2]3− fragments .
Comparison with Similar Compounds
Ferrioxalate can be compared with other iron-oxalate complexes such as ferrous oxalate dihydrate (FOD) and ferric hexa-aquo complex.
Ferrous Oxalate Dihydrate (FOD):
- FOD is used as a photo-Fenton catalyst with high efficiency in the degradation of organic pollutants .
- It exhibits strong photocatalytic and photo-initiated Fenton capacity.
Ferric Hexa-Aquo Complex:
- This complex is another example of an iron(III) coordination compound with octahedral geometry.
- It is used in various photochemical and catalytic applications .
This compound is unique due to its high photoreactivity and ability to undergo rapid electron transfer, making it a valuable compound in photochemical studies and environmental applications.
Properties
IUPAC Name |
iron(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);/q;;;+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLUEWYCIBBGT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeO12-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14221-47-7 (tri-ammonium salt) | |
| Record name | Ferrioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15321-61-6 | |
| Record name | Ferrioxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15321-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)












